molecular formula C22H21Cl3N4O B1662492 Rimonabant CAS No. 168273-06-1

Rimonabant

货号 B1662492
CAS 编号: 168273-06-1
分子量: 463.8 g/mol
InChI 键: JZCPYUJPEARBJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rimonabant is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis . It is an inverse agonist for the cannabinoid receptor CB1 . Its main avenue of effect is reduction in appetite . Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world .


Synthesis Analysis

Rimonabant and its analogues have been synthesized in moderate to good yields using a simple synthetic route . All the newly synthesized compounds were subjected to in vitro screening against M. tuberculosis and M. smegmatis .


Molecular Structure Analysis

Rimonabant is a 1,5-diaryl pyrazole derivative . Molecular variations of rimonabant pyrazole substituents and nucleus led to a number of (poly)cyclic and linear derivatives .


Chemical Reactions Analysis

Rimonabant has been involved in the synthesis of compound 16a (“photo-rimonabant”), which showed a >15-fold higher affinity in its cis form (K i (CB 1) = 29 nM), compared to the trans isomer (K i (CB 1) = 444 nM) .


Physical And Chemical Properties Analysis

Rimonabant has a chemical formula of C22H21Cl3N4O and an average molecular weight of 463.787 .

科学研究应用

1. Age-Related Oxidative Stress and Inflammation

  • Application Summary : Rimonabant has been studied for its potential implications on age-related oxidative stress and inflammation. The research aimed to examine the involvement of the endocannabinoid system, particularly the CB1 receptor blockade, on inflammatory and oxidant/antioxidant processes .
  • Methods of Application : In the study, twenty-month-old female and male Wistar rats were divided into rimonabant-treated and aging control (untreated) groups. Rimonabant, a selective CB1 receptor antagonist, was administered at the dose of 1 mg/kg/day intraperitoneally for 2 weeks .
  • Results : Two weeks of low dose rimonabant treatment significantly reduced the cardiac ROS via boosting of the antioxidant defense mechanisms as regards the HO system, and the SOD and glutathione content. Consistently, the age-related inflammatory response was alleviated. Rimonabant-treated animals showed significantly decreased NF-κB, TNF-α, and MPO levels .

2. Treatment of Obesity

  • Application Summary : Rimonabant has been used as a treatment for obesity. It is a selective CB1 receptor antagonist that reduces appetite .
  • Methods of Application : Rimonabant is administered orally, typically at a dose of 20 mg once daily .
  • Results : Clinical studies have shown that rimonabant 20 mg once daily produces significant decreases in weight and waist circumference in obese human subjects and improves the lipid profile and glucose control. The frequency of metabolic syndrome also decreased significantly with rimonabant 20 mg daily .

3. Control of Body Mass Index

  • Application Summary : Rimonabant has been used to control body mass index (BMI) in overweight or obese patients .
  • Methods of Application : Rimonabant is administered orally, typically at a dose of 20 mg once daily .
  • Results : Rimonabant helps in reducing the weight of obese patients with a body mass index (BMI) ≥30 kg/m2 and overweight patients with BMI >27 kg/m2 .

4. Control of Glycemic in Type 2 Diabetes

  • Application Summary : Rimonabant has been used to improve glycemic control in patients with type 2 diabetes .
  • Methods of Application : Rimonabant is administered orally, typically at a dose of 20 mg once daily .
  • Results : The ARPEGGIO study showed that 20 mg rimonabant significantly reduced A1C levels and improved multiple cardiometabolic risk factors in patients with type 2 diabetes receiving various types of insulin monotherapy .

安全和危害

Rimonabant is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is associated with a higher incidence of depression compared with placebo .

未来方向

Rimonabant has been synthesized in moderate to good yields using a simple synthetic route . The most potent analogue JMG-14 exhibits MIC value of 3.13 compared to 3.25 and 50 µg/ml for ethambutol and pyrazinamide, respectively . These findings open up a new avenue in the search of potent anti-TB drugs with rimonabant and its novel analogue JMG-14 as lead molecules .

属性

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPYUJPEARBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046453
Record name Rimonabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rimonabant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.00e-03 g/L
Record name Rimonabant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders.
Record name Rimonabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rimonabant

CAS RN

168273-06-1, 158681-13-1
Record name Rimonabant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168273-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimonabant [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimonabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimonabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168273-06-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIMONABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rimonabant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015623
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimonabant
Reactant of Route 2
Reactant of Route 2
Rimonabant
Reactant of Route 3
Reactant of Route 3
Rimonabant
Reactant of Route 4
Reactant of Route 4
Rimonabant
Reactant of Route 5
Reactant of Route 5
Rimonabant
Reactant of Route 6
Rimonabant

Citations

For This Compound
25,500
Citations
S Henness, DM Robinson, KA Lyseng-Williamson - Drugs, 2006 - Springer
▴ Rimonabant is the first of a new class of selective cannabinoid receptor-1 blockers. It reduces the overactivity of the endocannabinoid system, improving lipid and glucose metabolism …
Number of citations: 77 link.springer.com
ST Boyd, BA Fremming - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… of rimonabant in obesity, smoking cessation, and metabolic syndrome. Animal studies using rimonabant have … In humans, rimonabant appears to be effective for treatment of obesity and …
Number of citations: 161 journals.sagepub.com
AH Sam, V Salem, MA Ghatei - Journal of obesity, 2011 - hindawi.com
… The CB1 receptor antagonist Rimonabant entered the European mass market on the back of … This paper provides a brief overview of the Rimonabant story and places the recent spate of …
Number of citations: 232 www.hindawi.com
FA Moreira, JAS Crippa - Brazilian Journal of Psychiatry, 2009 - SciELO Brasil
OBJECTIVE: Experimental evidence has suggested that drugs that enhance cannabinoid type-1 (CB1) receptor activity may induce anxiolytic and antidepressant effects, whilst the …
Number of citations: 276 www.scielo.br
CE Leite, CA Mocelin, GO Petersen, MB Leal… - Pharmacological …, 2009 - Springer
… of its receptors is the aim of rimonabant, one of the most … , rimonabant promotes loss in body weight, loss in abdominal circumference, and improvements in dyslipidemia. Rimonabant is …
Number of citations: 105 link.springer.com
EJ Topol, MG Bousser, KAA Fox, MA Creager… - The Lancet, 2010 - thelancet.com
… We assessed whether rimonabant would improve major vascular event-free survival. … risk of vascular disease were randomly assigned to receive either rimonabant 20 mg (n=9381) or …
Number of citations: 280 www.thelancet.com
C Curioni, C André - Cochrane database of systematic …, 2006 - cochranelibrary.com
… rimonabant 20 mg versus rimonabant 5 mg versus placebo in addition to a hypocaloric diet lasting at least one year were included. Compared with placebo, rimonabant … with rimonabant …
Number of citations: 210 www.cochranelibrary.com
FX Pi-Sunyer, LJ Aronne, HM Heshmati, J Devin… - Jama, 2006 - jamanetwork.com
… /d of rimonabant, or 20 mg/d of rimonabant for 1 year. Rimonabant-treated patients were rerandomized to receive placebo or continued to receive the same rimonabant dose while the …
Number of citations: 593 jamanetwork.com
R Christensen, PK Kristensen, EM Bartels, H Bliddal… - The Lancet, 2007 - thelancet.com
… Our findings suggest that 20 mg per day rimonabant increases the risk of psychiatric … increased risk of suicide during treatment with rimonabant, we recommend increased alertness by …
Number of citations: 279 www.thelancet.com
SM Boekholdt, RJG Peters - The Lancet, 2010 - thelancet.com
… in the rimonabant group than in … of rimonabant in reducing the rates of cardiovascular events. In 2008, the European Medicines Agency halted the marketing authorisation for rimonabant …
Number of citations: 32 www.thelancet.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。